molecular formula C26H24BrN5O2 B12734305 Piperazine, 1-(4-((7-bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-4-methyl- CAS No. 131604-16-5

Piperazine, 1-(4-((7-bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-4-methyl-

Cat. No.: B12734305
CAS No.: 131604-16-5
M. Wt: 518.4 g/mol
InChI Key: GBDZVSGGWRLYMD-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-((7-bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-4-methyl- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include piperazine, 7-bromo-4-oxo-2-phenylquinazoline, and 4-methylbenzoyl chloride. The reactions may involve:

    Nucleophilic substitution: Piperazine reacts with 4-methylbenzoyl chloride under basic conditions to form an intermediate.

    Coupling reaction: The intermediate is then coupled with 7-bromo-4-oxo-2-phenylquinazoline using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazolinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone structure.

    Substitution: Halogen substitution reactions might occur at the bromine atom.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Quinazolinone derivatives have shown promise in treating diseases like cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These include compounds like 4-quinazolinone, 2-phenylquinazolinone.

    Piperazine derivatives: Compounds like 1-benzylpiperazine, 1-(4-methylphenyl)piperazine.

Uniqueness

What sets this compound apart is the combination of the quinazolinone and piperazine moieties, along with the specific substitutions at the phenyl and benzoyl groups. This unique structure could confer distinct biological activities and chemical reactivity.

Properties

CAS No.

131604-16-5

Molecular Formula

C26H24BrN5O2

Molecular Weight

518.4 g/mol

IUPAC Name

7-bromo-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H24BrN5O2/c1-30-13-15-31(16-14-30)25(33)19-7-10-21(11-8-19)29-32-24(18-5-3-2-4-6-18)28-23-17-20(27)9-12-22(23)26(32)34/h2-12,17,29H,13-16H2,1H3

InChI Key

GBDZVSGGWRLYMD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NN3C(=NC4=C(C3=O)C=CC(=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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